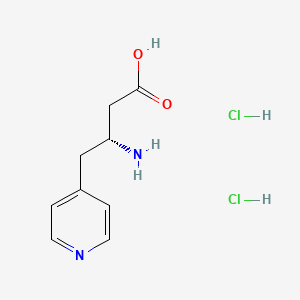

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

269396-67-0 |

|---|---|

Molekularformel |

C9H12N2O2 |

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

(3R)-3-amino-4-pyridin-4-ylbutanoic acid |

InChI |

InChI=1S/C9H12N2O2/c10-8(6-9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1 |

InChI-Schlüssel |

HPMMXBBRJNNDBV-MRVPVSSYSA-N |

SMILES |

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl |

Isomerische SMILES |

C1=CN=CC=C1C[C@H](CC(=O)O)N |

Kanonische SMILES |

C1=CN=CC=C1CC(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of N-Acetyl-3-Aminopyridine (Intermediate Formation)

Methodology:

The process begins with the synthesis of N-acetyl-3-aminopyridine (2) from 3-aminopyridine (1). This acetylation is typically performed using acetic anhydride or acetyl chloride in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to prevent racemization. The reaction proceeds via nucleophilic acyl substitution, yielding the acetylated intermediate with high purity.

- The in situ formation of N-acetyl-3-aminopyridine avoids isolation, streamlining the process and minimizing losses.

- The acetylation step is optimized at room temperature with excess acylating agent to ensure complete conversion.

Hydrogenation of N-Acetyl-3-Aminopyridine to Racemic 3-Aminopiperidine

Methodology:

The key step involves catalytic hydrogenation of N-acetyl-3-aminopyridine (2) to produce racemic N-acetyl-3-aminopiperidine (3). This is achieved using a supported palladium catalyst, such as palladium on carbon, under a hydrogen atmosphere.

- Catalyst: Palladium on carbon (10% Pd/C)

- Solvent: Ethanol or isopropanol

- Temperature: Ambient to 50°C

- Hydrogen pressure: 1-3 atm

- Reaction time: 4-12 hours

- The hydrogenation proceeds with high efficiency and minimal byproduct formation.

- The process is performed without isolating the intermediate, directly converting to the racemic amine salt.

Conversion to Racemic 3-Aminopiperidine Dihydrochloride

Methodology:

The racemic amine (3) is subjected to acid hydrolysis to remove the acetyl group, yielding racemic 3-aminopiperidine. This is followed by treatment with hydrochloric acid to form the dihydrochloride salt.

- Acid hydrolysis: Aqueous hydrochloric acid at elevated temperature (80-100°C) for 2-4 hours

- Salt formation: Aqueous HCl solution, molar equivalents typically 2-4 relative to amine

- The process ensures high diastereomeric purity and avoids racemization.

- The salt is isolated via azeotropic drying with ethanol or other suitable solvents.

Enantioselective Resolution and Purification

Methodology:

To obtain the (R)-enantiomer, the racemate undergoes resolution using diastereomeric salt formation with chiral acids like dibenzoyl tartaric acid in isopropanol/water. The diastereomeric salts are separated by recrystallization, and the desired enantiomer is liberated by acid exchange.

- The process achieves enantiomeric excess (>98%) with minimal recrystallization steps.

- The diastereomeric purity of the salt is enhanced by solvent selection and reaction time optimization, typically 1-24 hours in methanol or isopropanol.

Final Conversion to (R)-3-Amino-4-(pyridin-4-yl)butanoic Acid Dihydrochloride

Methodology:

The purified (R)-3-aminopiperidine is coupled with a pyridine-4-carboxylic acid derivative, often via peptide coupling reagents such as HATU or EDCI in DMF, followed by acidification with HCl to form the dihydrochloride salt.

- The final step involves careful control of reaction conditions to prevent racemization.

- The compound is purified by crystallization or chromatography to ensure high purity.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents & Conditions | Solvent | Reaction Time | Yield | Enantiomeric Excess | Notes |

|---|---|---|---|---|---|---|

| 1. Acetylation | Acetic anhydride, room temp | Dichloromethane | 2-4 hours | ~95% | N/A | In situ or isolated |

| 2. Hydrogenation | Pd/C, H2, ethanol | Ethanol | 4-12 hours | ~90% | Racemic | No isolation needed |

| 3. Acid hydrolysis | HCl, 80-100°C | Water | 2-4 hours | >95% | Racemic | Drying via azeotrope |

| 4. Resolution | Dibenzoyl tartaric acid | Isopropanol/water | 1-24 hours | High | >98% (desired enantiomer) | Recrystallization |

| 5. Coupling & Salt formation | HCl, peptide reagents | DMF | 12-24 hours | >85% | Enantioselective | Final purification |

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the amino acid.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted amino acids depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has been identified as a promising candidate in the development of therapeutics for neurological disorders. Its interactions with neurotransmitter systems make it particularly relevant for conditions such as:

- Neurodegenerative Diseases : Studies have shown that this compound can modulate neurotransmitter release, which is crucial in diseases like Alzheimer's and Parkinson's.

- Antidepressants : It exhibits potential as a precursor for developing new antidepressant medications due to its influence on serotonin and norepinephrine pathways.

Research indicates that (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride exhibits various biological activities:

- Antiviral Properties : Some studies suggest it may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, potentially aiding in the treatment of inflammatory diseases.

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride on animal models of depression. Results indicated significant improvements in behavioral tests associated with depressive symptoms, suggesting its potential as an antidepressant.

Case Study 2: Antiviral Activity

In vitro tests demonstrated that derivatives of this compound exhibited antiviral activity against specific viruses by inhibiting their replication processes. This finding opens avenues for further research into its use as an antiviral agent.

Case Study 3: Anti-inflammatory Applications

Research conducted on the anti-inflammatory properties of the compound revealed its ability to suppress tumor necrosis factor-alpha (TNF-α) production in cell cultures. This suggests its potential utility in treating autoimmune conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |

| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |

| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Notes

Stereochemical Significance : The (R)-configuration is critical for interactions in chiral environments, such as enzyme active sites.

Salt Form Impact: Dihydrochloride salts enhance stability and solubility compared to monohydrochloride analogues.

Supplier Diversity : BLD Pharmatech (research-grade) and ECHEMI (industrial-grade) cater to distinct market needs .

Biologische Aktivität

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, a chiral compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, relevant case studies, and potential therapeutic applications.

- Chemical Formula : C₉H₁₄Cl₂N₂O₂

- Molecular Weight : Approximately 253.12 g/mol

- IUPAC Name : (3R)-3-amino-4-pyridin-4-ylbutanoic acid dihydrochloride

- CAS Number : 269396-67-0

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is primarily studied for its role as a modulator of neurotransmitter systems. It is believed to interact with specific molecular targets, including:

- Metabotropic Glutamate Receptors (mGluRs) : The compound has been investigated for its potential to modulate mGluR7, a receptor implicated in neurodegenerative diseases and psychiatric disorders .

- Neurotransmitter Systems : It may influence glutamatergic signaling pathways, which are crucial for synaptic plasticity and cognitive functions .

Biological Activity

The compound exhibits several biological activities that make it a candidate for therapeutic development:

- Neuroprotective Effects : Research indicates that (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride may protect neurons from excitotoxicity associated with conditions like Alzheimer's disease .

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammatory responses in various models, indicating potential use in treating autoimmune diseases .

- Antimicrobial Activity : Some derivatives of the compound have shown promising antibacterial properties, particularly against Gram-positive bacteria .

Study 1: Neuroprotective Effects

A study published in Nature highlighted the compound's ability to modulate mGluR7 activity, leading to reduced neuroinflammation and improved outcomes in animal models of neurodegeneration. The results demonstrated a significant decrease in markers of neuronal damage and inflammation when treated with the compound .

Study 2: Anti-inflammatory Potential

Research conducted on animal models of rheumatoid arthritis showed that (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride significantly reduced joint inflammation and pain. The study emphasized its potential as a therapeutic agent for inflammatory diseases .

Study 3: Antimicrobial Activity

In vitro evaluations revealed that certain derivatives of this compound exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |

| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |

| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride stands out due to its specific chiral configuration and targeted action on neurotransmitter systems, making it a valuable candidate for further therapeutic exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.